molecular formula C64H56Cl2N6O8 B1496632 9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt CAS No. 323192-14-9

9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt

Cat. No. B1496632
CAS RN: 323192-14-9
M. Wt: 1108.1 g/mol
InChI Key: GWLXSTSUAPKXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CytoTrace™ Orange CMTMR is a rhodamine-based, cell-permeant, vital fluorescent dye that is retained by cells for prolonged periods (>72 hours) and is passed to daughter cells. Cells loaded with long-lasting dyes, including CMTMR, are used to follow cell trafficking and cell-to-cell interactions in vivo. They have also been used to estimate the growth of implanted tumor spheroids. CytoTrace™ Orange CMTMR displays excitation/emission maxima of 541/565 nm, respectively.

Scientific Research Applications

Cell Tracking and Tracing

CytoTracetrade mark Orange CMTMR is widely used for long-term tracing of living cells. It is designed to be retained in cells through several generations, inherited by daughter cells after cell division, and not transferred to adjacent cells in a population . This makes it an invaluable tool for studies on cell lineage and migration patterns.

Cell Viability and Cytotoxicity Studies

The compound is transformed into a cell-impermeant fluorescent dye-thioether adduct inside the cell, which can be fixed with aldehyde fixatives for long-term sample storage . This property allows researchers to assess cell viability and cytotoxicity over extended periods, providing insights into the long-term effects of drugs and other treatments.

Investigating Cellular Thiol Levels

CytoTracetrade mark Orange CMTMR contains a chloromethyl group that reacts with thiols, likely in a glutathione S-transferase–mediated reaction . This reaction is crucial for studying cellular thiol levels, which are important indicators of oxidative stress and cellular health.

Motion Artifact Correction in Imaging

The impermeable reaction products of the chloromethyl coumarins, such as CytoTracetrade mark Orange CMTMR, have excellent retention and strong fluorescence, making them potentially useful for correcting motion artifacts in imaging . This application is particularly important in dynamic imaging studies where precise tracking of cellular movement is required.

Multigenerational Tracking

Due to its excellent retention and low cytotoxicity, CytoTracetrade mark Orange CMTMR is ideal for multigenerational tracking of cells . It allows researchers to monitor cell movement, location, proliferation, migration, chemotaxis, and invasion over multiple cell generations.

Multiplexing in Fluorescence Imaging

CytoTracetrade mark Orange CMTMR can be used in conjunction with other fluorescent probes for multiplexing, allowing simultaneous tracking of multiple cellular events . This is possible due to its distinct fluorescence spectrum, which can be matched with instrument lasers and filters to accommodate co-staining with antibodies or other cell analysis probes.

Mechanism of Action

properties

IUPAC Name

6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[4-(chloromethyl)benzoyl]iminocyclohexa-1,4-diene-1-carboxylic acid;4-[[4-(chloromethyl)benzoyl]amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C32H28ClN3O4/c1-35(2)22-10-13-25-28(16-22)40-29-17-23(36(3)4)11-14-26(29)30(25)27-15-21(9-12-24(27)32(38)39)34-31(37)20-7-5-19(18-33)6-8-20;1-35(2)22-10-13-25-28(16-22)40-29-17-23(36(3)4)11-14-26(29)30(25)24-12-9-21(15-27(24)32(38)39)34-31(37)20-7-5-19(18-33)6-8-20/h5-17H,18H2,1-4H3,(H-,34,37,38,39);5-17H,18H2,1-4H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLXSTSUAPKXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)NC(=O)C5=CC=C(C=C5)CCl)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=NC(=O)C4=CC=C(C=C4)CCl)C=C3C(=O)O)C5=C(O2)C=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H56Cl2N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1108.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt
Reactant of Route 2
Reactant of Route 2
9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt
Reactant of Route 3
9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt
Reactant of Route 4
9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt
Reactant of Route 5
9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt
Reactant of Route 6
9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.